molecular formula C15H14N4O B2362539 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide CAS No. 147227-62-1

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide

Cat. No.: B2362539
CAS No.: 147227-62-1
M. Wt: 266.304
InChI Key: IJBYIPWQGKQZOU-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to activate molecules for various transformations . This compound is of interest in various fields, including medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide typically involves the reaction of benzotriazole with a suitable aldehyde or ketone in the presence of a base. One common method involves the use of benzotriazole and benzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and standard organic solvents.

Major Products Formed

The major products formed from these reactions include substituted benzotriazole derivatives, oxides, amines, and various heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives such as:

Uniqueness

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical transformations and its potential biological activities make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYIPWQGKQZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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